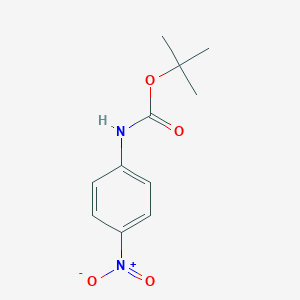

4-Nitrofenilcarbamato de terc-butilo

Descripción general

Descripción

tert-Butyl 4-nitrophenylcarbamate: is an organic compound with the chemical formula C11H14N2O4 . It is a white to pale yellow solid that is soluble in various organic solvents. This compound is often used as a reagent or catalyst in chemical reactions due to its unique properties.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 4-nitrophenylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it valuable in multi-step synthesis processes .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzyme assays .

Medicine: It has been explored in the context of Alzheimer’s disease and other neurological disorders .

Industry: In industrial applications, this compound is used in the production of polymers and resins . It also serves as an intermediate in the synthesis of various fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl 4-nitrophenylcarbamate can be synthesized through a reaction involving tert-butyl chloroformate and 4-nitroaniline . The reaction typically occurs in the presence of a base such as triethylamine . The process involves the formation of an intermediate, which then reacts to form the final product .

Industrial Production Methods: In industrial settings, the production of tert-Butyl 4-nitrophenylcarbamate often involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include or .

Reduction: The primary product is .

Substitution: Various substituted phenylcarbamates can be formed depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be selectively removed under specific conditions. This property is exploited in synthetic chemistry to protect amine groups during reactions that might otherwise affect them .

Comparación Con Compuestos Similares

- tert-Butyl carbamate

- Benzyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Uniqueness: tert-Butyl 4-nitrophenylcarbamate is unique due to its nitro group , which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in reactions where selective reduction or substitution is required .

Actividad Biológica

Introduction

tert-Butyl 4-nitrophenylcarbamate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its significance in various biological contexts.

- Chemical Formula : CHNO

- Molecular Weight : 240.27 g/mol

- Structure : The compound features a tert-butyl group, a nitro group at the para position of the phenyl ring, and a carbamate functional group, which is crucial for its biological activity.

The biological activity of tert-butyl 4-nitrophenylcarbamate primarily stems from its ability to interact with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to reversible inhibition. This property is particularly relevant for enzymes involved in metabolic pathways.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, influencing cellular processes and signaling pathways.

Enzyme Interaction Studies

Research indicates that tert-butyl 4-nitrophenylcarbamate acts as an inhibitor in several biochemical pathways. Notable findings include:

- Inhibition of Acetylcholinesterase (AChE) : Studies have shown that similar carbamate derivatives can inhibit AChE activity, which is critical in neurotransmission. This inhibition could lead to increased acetylcholine levels at synapses, affecting neuromuscular transmission and potentially leading to toxicity if not regulated.

- Modulation of Cytochrome P450 Enzymes : The compound may also interact with cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification process in the liver .

Cytotoxicity and Antimicrobial Activity

Experimental studies have evaluated the cytotoxic effects of tert-butyl 4-nitrophenylcarbamate on various cell lines:

- Cytotoxicity Assays : In vitro assays indicate that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For example, cell viability assays demonstrated significant reductions in cell proliferation at higher concentrations of the compound .

- Antimicrobial Properties : The nitro group present in the structure has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that tert-butyl 4-nitrophenylcarbamate could be explored for its potential as an antimicrobial agent .

Case Studies

- Case Study on Neurotoxicity : A study investigated the effects of carbamate derivatives on AChE activity in vitro. Results indicated that tert-butyl 4-nitrophenylcarbamate significantly inhibited enzyme activity, leading to increased acetylcholine levels and subsequent neurotoxic effects in neuronal cultures .

- Cancer Cell Line Study : In a recent investigation involving glioblastoma cell lines, tert-butyl 4-nitrophenylcarbamate was tested for its ability to induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with the compound, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of AChE | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains |

Table 2: Mechanistic Insights

Propiedades

IUPAC Name |

tert-butyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFRRXPMQLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338009 | |

| Record name | tert-Butyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-63-3 | |

| Record name | 1,1-Dimethylethyl N-(4-nitrophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.